molecular formula C8H15F3N2O3S B7133067 N-[2-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]ethyl]methanesulfonamide

N-[2-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]ethyl]methanesulfonamide

Cat. No.: B7133067
M. Wt: 276.28 g/mol
InChI Key: TWIXBGNJWDWXME-UHFFFAOYSA-N
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Description

N-[2-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]ethyl]methanesulfonamide is a synthetic organic compound characterized by the presence of a pyrrolidine ring substituted with a hydroxy group and a trifluoromethyl group

Properties

IUPAC Name

N-[2-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F3N2O3S/c1-17(15,16)12-3-5-13-4-2-7(14,6-13)8(9,10)11/h12,14H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIXBGNJWDWXME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCN1CCC(C1)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]ethyl]methanesulfonamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.

    Hydroxylation: The hydroxy group can be introduced through oxidation reactions using oxidizing agents like hydrogen peroxide (H2O2) or osmium tetroxide (OsO4).

    Sulfonamide Formation: The final step involves the reaction of the pyrrolidine derivative with methanesulfonyl chloride (CH3SO2Cl) in the presence of a base like triethylamine (Et3N) to form the sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form ketones or aldehydes.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), osmium tetroxide (OsO4)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Nucleophiles: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of amines

    Substitution: Formation of various substituted derivatives

Scientific Research Applications

Chemistry

N-[2-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]ethyl]methanesulfonamide is used as a building block in organic synthesis, enabling the creation of complex molecules with potential pharmaceutical applications.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways due to its unique structural features.

Medicine

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]ethyl]methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the hydroxy group can participate in hydrogen bonding, stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[3-hydroxy-3-(methyl)pyrrolidin-1-yl]ethyl]methanesulfonamide
  • N-[2-[3-hydroxy-3-(ethyl)pyrrolidin-1-yl]ethyl]methanesulfonamide
  • N-[2-[3-hydroxy-3-(fluoromethyl)pyrrolidin-1-yl]ethyl]methanesulfonamide

Uniqueness

N-[2-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]ethyl]methanesulfonamide is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in research and industry.

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